6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE” is a complex organic compound that features a pyrrolopyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chlorophenyl compounds, and pyrrolopyrimidine precursors. Common synthetic methods could involve:
Condensation reactions: Combining smaller molecules to form the pyrrolopyrimidine core.
Substitution reactions: Introducing the benzodioxole and chlorophenyl groups.
Cyclization reactions: Forming the fused ring structure.
Industrial Production Methods
Industrial production would likely scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.
Reduction: Removal of oxygen or addition of hydrogen, affecting the compound’s reactivity.
Substitution: Replacement of one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against certain targets.
Medicine
Medicinal applications might include its use as an active pharmaceutical ingredient (API) if it shows efficacy in treating specific diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
- 6-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of “6-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE” lies in its specific substituents and the resulting electronic and steric properties. These features might confer unique reactivity or bioactivity compared to similar compounds.
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O4/c1-23-15-10-25(12-7-8-16-17(9-12)29-11-28-16)19(13-5-3-4-6-14(13)22)18(15)20(26)24(2)21(23)27/h3-10H,11H2,1-2H3 |
InChI Key |
LSWUOPVYJHXLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.